tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent like dimethylformamide (DMF) to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Addition: The imidazo[1,2-a]pyrimidine core can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The tert-butyldimethylsilyl group provides stability and protects reactive sites during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and total synthesis of natural products.
tert-Butyldimethylsilyl chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used as a highly reactive silylating agent.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with the imidazo[1,2-a]pyrimidine core, providing both stability and reactivity for various applications.
Eigenschaften
Molekularformel |
C17H30N4O5Si |
---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
tert-butyl 6-[tert-butyl(dimethyl)silyl]oxy-2-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C17H30N4O5Si/c1-16(2,3)25-15(22)20-10-12(26-27(7,8)17(4,5)6)9-19-11-13(21(23)24)18-14(19)20/h11-12H,9-10H2,1-8H3 |
InChI-Schlüssel |
AZSVYZVLJOZEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CN2C1=NC(=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.